3-(1,4-Dimethylpyrazol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1,4-dimethylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-10(2)9-7(6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXZXTPYTMWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
The most widely reported method involves reacting acetylacetone (2,4-pentanedione) with methylhydrazine in aqueous or alcoholic solvents.
Procedure :
- Reactants : Acetylacetone (1.0 eq), methylhydrazine (1.05 eq).
- Catalyst : Glacial acetic acid (0.1 eq).
- Conditions : 50°C for 3 hours in water.
- Yield : >90% for 1,4-dimethylpyrazole.
Mechanism :
Solvent and Catalyst Optimization
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Water | Acetic acid | 50 | 90 | 99 | |
| Ethanol | None | 80 | 75 | 95 | |
| Methanol | H2SO4 | 60 | 82 | 97 |
Propanoic Acid Chain Introduction
The propanoic acid moiety is introduced via alkylation or Michael addition reactions.
Michael Addition to Acrylic Acid Derivatives
- Reactants : 1,4-Dimethylpyrazole (1.0 eq), ethyl acrylate (4.0 eq).
- Base : Potassium carbonate (1.0 eq).
- Conditions : 100°C for 10 hours.
- Post-treatment : Saponification with NaOH/EtOH to yield the free acid.
Reaction Equation :
$$
\text{1,4-Dimethylpyrazole} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 3-(1,4-dimethylpyrazol-3-yl)propanoate} \xrightarrow{\text{NaOH}} \text{this compound}
$$
Yield Data :
| Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Michael Addition | 85 | 92 | |
| Saponification | 95 | 98 |
Direct Alkylation Strategies
Alternative routes involve alkylating pre-formed pyrazole derivatives with bromopropanoic acid esters:
Procedure :
- Reactants : 1,4-Dimethylpyrazole (1.0 eq), ethyl 3-bromopropanoate (1.2 eq).
- Base : Triethylamine (1.5 eq).
- Solvent : Dichloromethane, 25–30°C for 4 hours.
- Isolation : Aqueous workup followed by column chromatography.
Challenges :
- Competing N-alkylation at multiple pyrazole positions.
- Requires careful stoichiometric control to minimize di-alkylation.
Integrated Synthetic Routes
Two optimized pathways are recommended based on scalability and yield:
Route A: Sequential Cyclization-Alkylation
Route B: Pre-functionalized Intermediate
- Synthesis of 3-(1,4-dimethylpyrazol-3-yl)propanenitrile via cyanoethylation.
- Hydrolysis to acid using H2SO4/H2O.
Advantage : Avoids ester handling; nitrile intermediates enable alternative functionalizations.
Purification and Characterization
Crystallization : Ethanol/water mixtures yield high-purity product (mp 142–144°C).
Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates.
Spectroscopic Data :
- 1H NMR (DMSO-d6): δ 12.2 (s, 1H, COOH), 7.45 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH3), 2.65–2.85 (m, 2H, CH2), 2.35 (s, 3H, C–CH3).
- IR : 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring).
Industrial-Scale Considerations
Cost Drivers :
- Methylhydrazine pricing ($45/kg vs. $12/kg for hydrazine hydrate).
- Solvent recovery systems for aqueous routes.
Safety :
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dimethylpyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Synthesis of 3-(1,4-Dimethylpyrazol-3-yl)propanoic Acid
The synthesis of this compound typically involves the reaction of 1,4-dimethylpyrazole with suitable propanoic acid derivatives. A common method is the alkylation of 1,4-dimethylpyrazole with halogenated propanoic acids under basic conditions. Sodium hydroxide or potassium carbonate is often used as a base to facilitate the reaction, which is usually performed under heat to enhance yield and purity.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal species. The mechanism often involves inhibition of specific enzymes or receptors within microbial cells .
- Anti-inflammatory Effects : Studies have shown that the compound can reduce pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its derivatives are being evaluated for their potential as novel drugs targeting various diseases due to their favorable pharmacological profiles.
Industrial Applications
The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its properties make it suitable for developing formulations that require specific biological activities or chemical reactivity.
Comparative Analysis of Biological Activities
The following table summarizes key findings from various studies on the biological activities of derivatives related to this compound:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial | Inhibition of microbial enzymes |
| Derivative A | Anti-inflammatory | Reduction of cytokines |
| Derivative B | Anticancer | Induction of apoptosis in cancer cells |
Antimicrobial Activity Study
A recent study focused on the antimicrobial efficacy of various derivatives against multidrug-resistant pathogens. The results indicated that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on the pyrazole scaffold .
Anti-inflammatory Research
Another investigation assessed the anti-inflammatory properties of related compounds in vitro. The findings revealed that these compounds could significantly inhibit pro-inflammatory pathways, suggesting their potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Chlorinated 3-Phenylpropanoic Acid Derivatives describes chlorinated 3-phenylpropanoic acid derivatives (compounds 1–3) isolated from Streptomyces coelicolor. These compounds differ from 3-(1,4-dimethylpyrazol-3-yl)propanoic acid by replacing the pyrazole ring with a dichlorinated phenyl group. Despite structural differences, both classes exhibit antimicrobial activity. For instance:
- This compound: While direct antimicrobial data are unavailable, pyrazole-containing analogs (e.g., CW3 in ) are synthesized for anticancer applications, suggesting divergent biological targeting compared to phenylpropanoic acid derivatives.
2.1.2 3-(Methylthio)propanoic Acid Esters –5 highlight 3-(methylthio)propanoic acid methyl/ethyl esters as key aroma compounds in pineapples. These esters differ structurally from the target compound due to the thioether group and esterification of the carboxylic acid. Their primary role is flavor enhancement (OAVs > 1 in pineapple varieties) rather than therapeutic activity .
2.1.3 Pyranone-Linked Propanoic Acid Derivatives reports 3-(2-oxo-2H-pyran-6-yl)propanoic acid (5) and its acrylic acid derivative, which showed moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL).
Key Observations :
- Structural Impact : The pyrazole ring enhances metabolic stability and enables hydrogen bonding, favoring receptor interactions in therapeutic contexts. In contrast, thioether and ester groups in aroma compounds prioritize volatility and sensory properties.
Biological Activity
3-(1,4-Dimethylpyrazol-3-yl)propanoic acid (CAS No. 1367987-84-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a propanoic acid backbone attached to a 1,4-dimethylpyrazole moiety. Its synthesis typically involves multi-step organic reactions that may include coupling agents and specific reaction conditions to ensure high yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown selective activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) for notable pathogens include:
- Staphylococcus aureus : MIC of 32 µg/mL
- Enterococcus faecalis : MIC of 64 µg/mL
- Pseudomonas aeruginosa : MIC of 64 µg/mL
- Acinetobacter baumannii : MIC of 32 µg/mL
These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents targeting drug-resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary in vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| HCT116 | 12.2 |
| A375 | 8.9 |
These results demonstrate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .
The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may bind to key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
Understanding these mechanisms is crucial for optimizing the compound's therapeutic applications .
Study on Antimicrobial Efficacy
A recent study assessed the efficacy of various derivatives of propanoic acid compounds against multidrug-resistant pathogens. The results indicated that this compound exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1 to 8 µg/mL .
Study on Anticancer Effects
Another study focused on the anticancer properties of pyrazole derivatives, including this compound. The compound was tested against several human tumor cell lines, demonstrating a dose-dependent inhibition of cell growth and suggesting its potential as a lead compound for further drug development .
Q & A
Q. What are the most reliable synthetic routes for 3-(1,4-Dimethylpyrazol-3-yl)propanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves constructing the pyrazole ring followed by introducing the propanoic acid moiety. A common approach includes:
- Step 1 : Condensation of 1,4-dimethylpyrazole with an α,β-unsaturated carbonyl precursor (e.g., acrylate derivatives) under acidic or basic catalysis .
- Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid using NaOH or HCl .
Key Variables : - Temperature : Higher temperatures (>80°C) accelerate ring formation but may lead to side reactions.
- Catalyst : Use of triethylamine improves regioselectivity in pyrazole formation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Analytical Methods :
- NMR Spectroscopy : NMR should show pyrazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). NMR confirms the propanoic acid carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Look for C=O stretch (~1700 cm) and N-H stretch (~3200 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., CHNO: C 60.0%, H 6.7%, N 15.5%) .
Q. What are the recommended handling and storage protocols?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with sand or inert absorbents .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does the compound’s dissociation constant (pKa) affect its reactivity in aqueous systems?
- Experimental Determination : Use potentiometric titration in buffered solutions (e.g., 0.1 M KCl). For analogous compounds, pKa values range from 4.47–4.61 (e.g., 3-(4-chlorophenyl)propanoic acid: pKa 4.61 at 25°C) .
- Implications : Lower pKa enhances solubility in basic media, facilitating conjugation reactions (e.g., amide bond formation) .
Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?
- Electrophilic Substitution : Use directing groups (e.g., methyl at position 1,4) to favor substitution at position 3 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh)) and inert atmospheres .
- Data-Driven Optimization : Screen solvents (DMF vs. THF) and temperatures to maximize yield (Table 1).
Table 1 : Solvent Effects on Suzuki Coupling Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| THF | 60 | 65 |
| Toluene | 100 | 42 |
Q. How can computational modeling predict biological activity or binding interactions?
- Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., COX-2). The pyrazole ring’s electron density and propanoic acid’s carboxylate group are critical for hydrogen bonding .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity .
Q. What are the common pitfalls in analyzing biological activity data for this compound?
- False Positives : Address solubility issues (use DMSO stock solutions ≤1% v/v) to avoid aggregation artifacts .
- Contradictions : For example, conflicting reports on anti-inflammatory activity may arise from assay variability (e.g., ELISA vs. cell-based assays). Validate with orthogonal methods like Western blotting .
Q. How can researchers design experiments to explore structure-activity relationships (SAR)?
- Analog Synthesis : Modify substituents on the pyrazole ring (e.g., nitro, methoxy) and compare activities (Table 2) .
- Pharmacophore Mapping : Identify essential moieties (e.g., propanoic acid for hydrogen bonding, pyrazole for π-π stacking) .
Table 2 : Substituent Effects on Antimicrobial Activity
| Substituent | MIC (μg/mL) vs. E. coli |
|---|---|
| -NO | 12.5 |
| -OCH | 25.0 |
| -Cl | 6.25 |
Methodological Notes
- Ethical Compliance : Ensure all biological studies adhere to institutional guidelines for non-therapeutic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
